

An In-depth Technical Guide to Spermine NONOate (CAS: 136587-13-8)

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Compound of Interest

Compound Name: Spermine NONOate

Cat. No.: B013885

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Abstract

Spermine NONOate (N-[4-[1-(3-Aminopropyl)-2-hydroxy-2-nitrosohydrazino]butyl-1,3-propanediamine) is a diazeniumdiolate-based nitric oxide (NO) donor widely utilized in biomedical research. Its predictable and controlled release of NO in aqueous solutions makes it an invaluable tool for investigating the multifaceted roles of nitric oxide in physiological and pathophysiological processes. This guide provides a comprehensive overview of **Spermine NONOate**, including its chemical and physical properties, mechanism of action, and detailed protocols for key in vitro experiments.

Chemical and Physical Properties

Spermine NONOate is a stable complex of nitric oxide and the polyamine spermine. It is a white crystalline solid with good solubility in aqueous buffers.^[1] The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	136587-13-8	[2]
Molecular Formula	C ₁₀ H ₂₆ N ₆ O ₂	[2]
Molecular Weight	262.35 g/mol	[2]
Solubility	Soluble in water to 100 mM	[2]
Storage	Desiccate at -20°C to -80°C	[1][2]
Stability	≥ 2 years when stored properly	[1]

Quantitative Biological Data

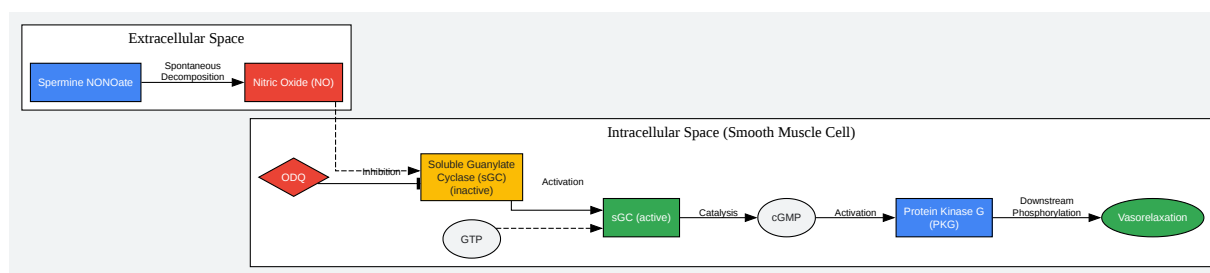
Spermine NONOate's biological activity is primarily defined by its rate of NO release and its effect on vascular smooth muscle relaxation.

Parameter	Value	Conditions	Reference
Half-life (t _{1/2})	39 minutes	37°C, pH 7.4 in aqueous solution	[1][3]
230 minutes	22-25°C, pH 7.4 in aqueous solution	[1][3]	
EC ₅₀ (Rabbit Aorta Relaxation)	6.2 μM	Pre-contracted with phenylephrine	[2]
NO Release Stoichiometry	~2 moles of NO per mole of Spermine NONOate	Aqueous solution	[1]

Mechanism of Action: The Nitric Oxide Signaling Pathway

Spermine NONOate spontaneously decomposes in aqueous solution in a pH-dependent, first-order process to release nitric oxide (NO).[1] NO, a gaseous signaling molecule, diffuses into target cells, such as vascular smooth muscle cells. There, it activates soluble guanylate

cyclase (sGC) by binding to its heme moiety. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation (vasodilation). This canonical pathway can be inhibited by ODQ (1H-[4]Oxadiazolo[4,3-a]quinoxalin-1-one), a selective inhibitor of sGC.[5]



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Caption: The canonical nitric oxide signaling pathway activated by **Spermine NONOate**.

Experimental Protocols

Determination of Nitric Oxide Release Half-Life

This protocol is based on the spectrophotometric measurement of **Spermine NONOate** decomposition.[6][7]

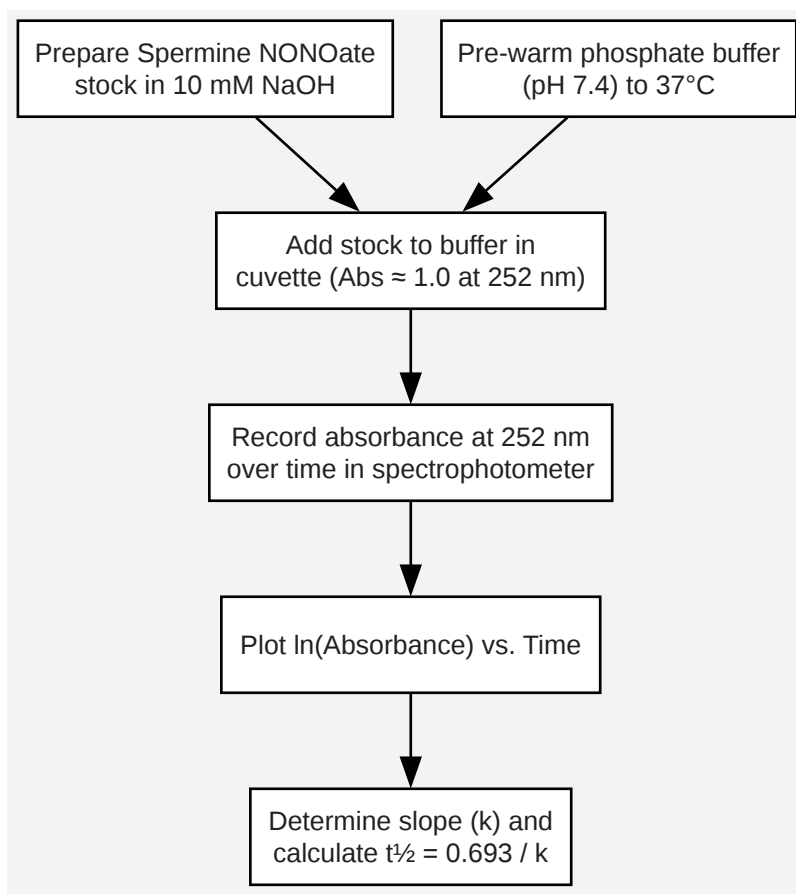
Materials:

- **Spermine NONOate**
- Phosphate buffer (pH 7.4)

- UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (37°C)
- Quartz cuvettes

Procedure:

- Prepare a stock solution of **Spermine NONOate** in 10 mM NaOH.
- Pre-warm the phosphate buffer (pH 7.4) to 37°C.
- Add a small aliquot of the **Spermine NONOate** stock solution to the pre-warmed phosphate buffer in a quartz cuvette to achieve a final concentration that gives an initial absorbance of ~1.0 at 252 nm.
- Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 252 nm at regular time intervals.
- Continue recording until the absorbance has decreased by at least half.
- Plot the natural logarithm of the absorbance ($\ln(A)$) versus time.
- The slope of the resulting linear plot is equal to the negative of the first-order rate constant (k).
- Calculate the half-life ($t_{1/2}$) using the equation: $t_{1/2} = 0.693 / k$.



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Caption: Workflow for determining the half-life of **Spermine NONOate**.

In Vitro Vasorelaxation Assay

This protocol describes the evaluation of **Spermine NONOate**-induced relaxation of isolated rabbit aortic rings.[2]

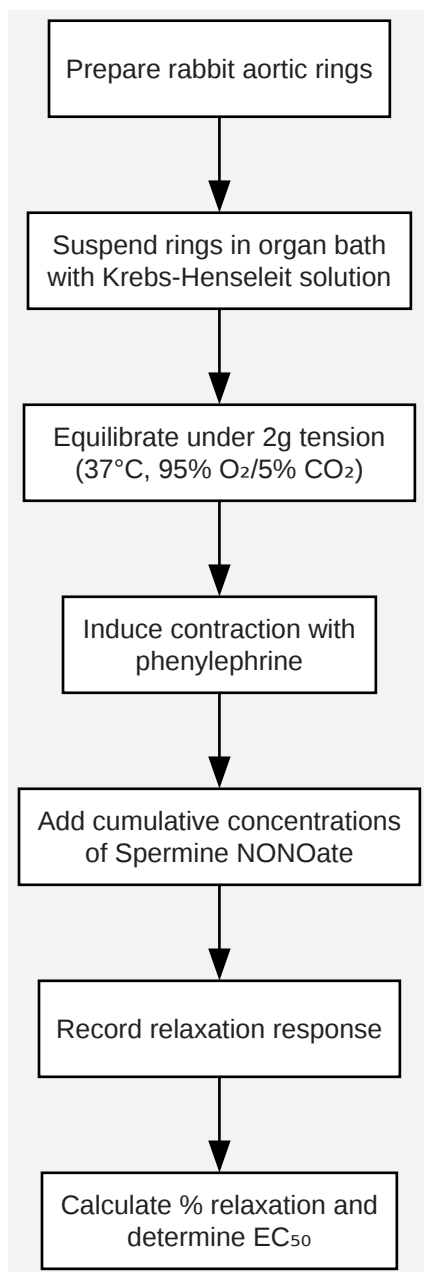
Materials:

- Male New Zealand White rabbits
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
- Phenylephrine
- **Spermine NONOate**

- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

- Humanely euthanize a rabbit and excise the thoracic aorta.
- Clean the aorta of adhering fat and connective tissue and cut it into 3-5 mm rings.
- Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
- Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 grams, with solution changes every 15-20 minutes.
- Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
- Once the contraction has stabilized, add cumulative concentrations of **Spermine NONOate** to the organ bath.
- Record the relaxation response after each addition until a maximal response is achieved.
- Express the relaxation as a percentage of the phenylephrine-induced contraction.
- Plot the concentration-response curve and determine the EC₅₀ value.



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Caption: Experimental workflow for the in vitro vasorelaxation assay.

Measurement of Intracellular cGMP Levels

This protocol outlines a general method for quantifying cGMP accumulation in cultured cells following treatment with **Spermine NONOate**.

Materials:

- Cultured cells (e.g., vascular smooth muscle cells)
- Cell culture medium
- **Spermine NONOate**
- Phosphodiesterase inhibitor (e.g., IBMX)
- Cell lysis buffer
- Commercial cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit

Procedure:

- Plate cells in multi-well plates and grow to near confluence.
- Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 μ M IBMX) for a short period (e.g., 15-30 minutes) to prevent cGMP degradation.
- Treat the cells with various concentrations of **Spermine NONOate** for the desired time.
- Terminate the reaction by removing the medium and lysing the cells with the appropriate lysis buffer provided in the cGMP assay kit.
- Collect the cell lysates.
- Determine the protein concentration of each lysate.
- Measure the cGMP concentration in the lysates according to the manufacturer's instructions for the chosen EIA or RIA kit.
- Normalize the cGMP levels to the protein concentration for each sample.

Conclusion

Spermine NONOate is a versatile and reliable nitric oxide donor that has significantly contributed to our understanding of NO biology. Its well-characterized chemical properties and predictable NO release kinetics make it an essential tool for researchers in pharmacology,

physiology, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the effective utilization of **Spermine NONOate** in a research setting. effective utilization of **Spermine NONOate** in a research setting.

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